

structure and chemical properties of CU-T12-9

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Compound of Interest

Compound Name: CU-T12-9

Cat. No.: B606837

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An In-depth Technical Guide to CU-T12-9

This guide provides a detailed overview of the structure, chemical properties, and biological activity of **CU-T12-9**, a small-molecule agonist of the Toll-like receptor 1/2 (TLR1/2) heterodimer. The information is intended for researchers, scientists, and professionals in the field of drug development and immunology.

Chemical Identity and Properties

CU-T12-9, with the chemical name N-Methyl-4-nitro-2-(4-(4-trifluoromethyl)phenyl)-1H-imidazol-1-yl)aniline, is a synthetic, non-cytotoxic diphenyl-substituted imidazole compound.^[1] It is a yellow powder used in research to selectively activate the TLR1/2 signaling pathway.

Table 1: Chemical and Physical Properties of CU-T12-9

Property	Value	Source
IUPAC Name	N-methyl-4-nitro-2-(4-(4-(trifluoromethyl)phenyl)-1H-imidazol-1-yl)aniline	
CAS Number	1821387-73-8	
Molecular Formula	C ₁₇ H ₁₃ F ₃ N ₄ O ₂	
Molecular Weight	362.31 g/mol	
Appearance	Yellow Powder	
Purity	≥95% - ≥98% (HPLC/UHPLC)	
Solubility	Soluble to 100 mM in DMSO; 50 mg/mL in DMSO; Soluble to 20 mM in ethanol	
Storage	Store at +4°C or 2-8°C for short term; -20°C for long term	
SMILES	<chem>CNC1=CC=C(C(=O)C=C1N2C=C(C3=CC=C(C(F)(F)F)C=C3)N=C2</chem>	
InChI Key	LITXVDAFEYLWQE-UHFFFAOYSA-N	

Biological Activity and Mechanism of Action

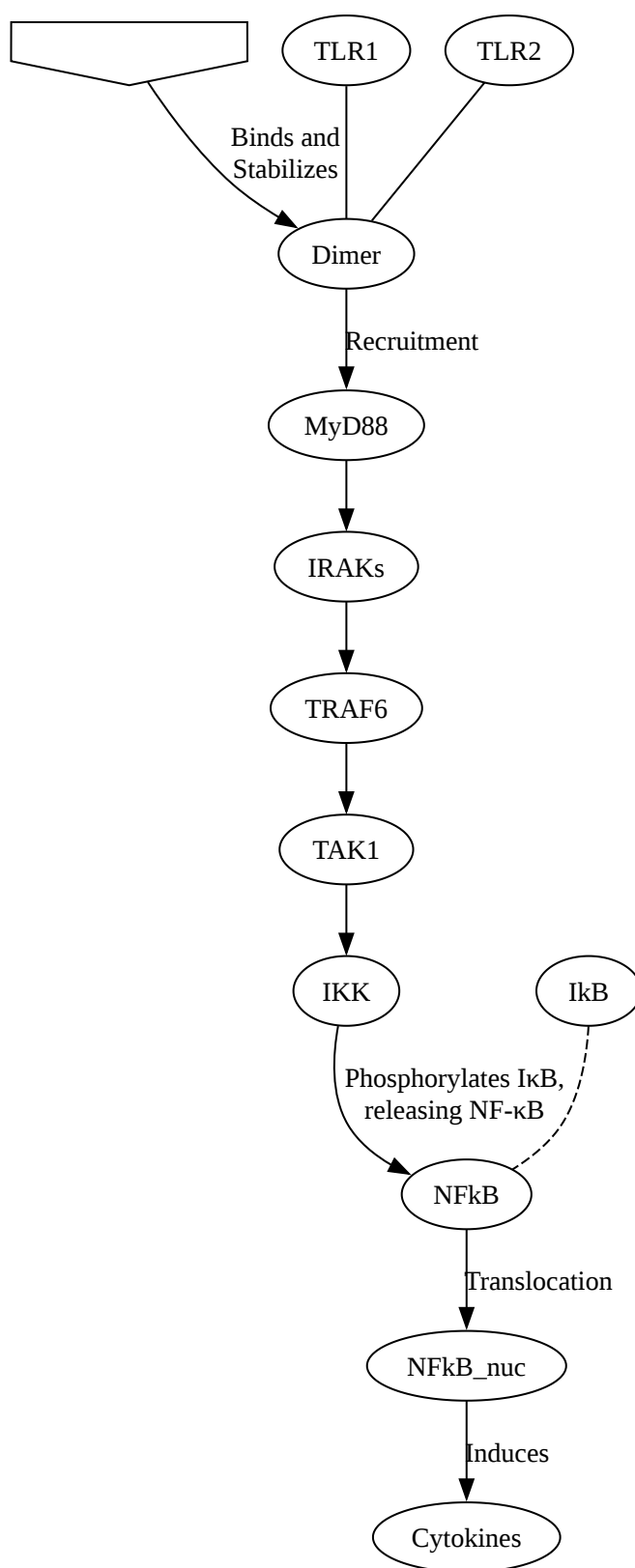
CU-T12-9 is a potent and selective agonist for the Toll-like receptor 1 and Toll-like receptor 2 (TLR1/2) heterodimer. It functions by binding to the TLR1/2 complex, which enhances and facilitates the formation of the heterodimer. This binding event initiates a downstream signaling cascade through the activation of the transcription factor NF-κB. The activation of NF-κB leads to the upregulation of various proinflammatory cytokines and effector molecules, including TNF-α, IL-10, and inducible nitric oxide synthase (iNOS).

The compound shows high selectivity for the TLR1/2 heterodimer over other TLRs, such as TLR2/6, and does not exhibit significant cytotoxicity at concentrations up to 100 μ M.

Table 2: Biological Activity Data for CU-T12-9

Parameter	Value	Assay/Cell Line	Source
Target	TLR1/TLR2 heterodimer agonist	N/A	
EC ₅₀	52.9 nM	HEK-Blue™ hTLR2 SEAP Assay	
KD	182 nM (for TLR1); 478 nM (for TLR2)	N/A	
Ki	45.4 nM	TLR1/2 binding vs. Pam ₃ CSK ₄	
EC _{max}	1.2 μ M (Murine Raw 264.7); 0.4 μ M (Primary rat macrophage)	NO Production Assay	
Working Concentration	10 nM - 10 μ M	HEK-Blue™ hTLR2 Cellular Assays	

Signaling Pathway of CU-T12-9



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Caption: Workflow for determining the EC50 of **CU-T12-9** using a HEK-Blue™ reporter assay.

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References

- 1. medkoo.com [medkoo.com]
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